4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride
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Overview
Description
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride is a complex compound that combines organic ligands with a ruthenium metal center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine involves the reaction of tert-butylpyridine with appropriate reagents under controlled conditions. The preparation of 2-pyrazin-2-ylpyrazine typically involves the condensation of pyrazine derivatives. The ruthenium(2+) complex is formed by coordinating the organic ligands to a ruthenium salt, such as ruthenium chloride, under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced by agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions may result in new ruthenium complexes with different ligands .
Scientific Research Applications
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the ruthenium center with molecular targets such as DNA, proteins, and other biomolecules. The ruthenium center can form coordination bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,4′-Di-tert-butyl-2,2′-dipyridyl: Another related compound with different ligand arrangements, affecting its chemical properties and uses.
Uniqueness
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride is unique due to its specific combination of ligands and metal center, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in catalysis, medicine, and materials science .
Properties
Molecular Formula |
C26H31Cl2N6Ru |
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Molecular Weight |
599.5 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dichloride |
InChI |
InChI=1S/C18H24N2.C4H4N2.C4H3N2.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-4-3-5-1;;;/h7-12H,1-6H3;1-4H;1-3H;2*1H;/q;;-1;;;+3/p-2 |
InChI Key |
GCNHEUQCDKOYME-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
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